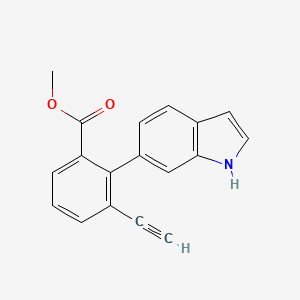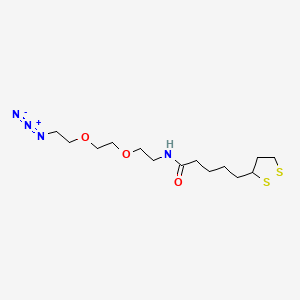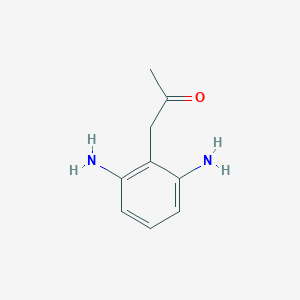
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with an ethynyl group. The molecular formula of this compound is C18H13NO2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the Sonogashira coupling and Fischer indole synthesis to improve efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for hydrogenation reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Methyl 3-(1H-indol-6-yl)benzoate: Lacks the ethynyl group but shares the indole and benzoate moieties.
Ethyl 3-ethynyl-2-(1H-indol-6-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-Ethynyl-2-(1H-indol-6-yl)benzoic acid: Similar structure but with a carboxylic acid instead of a methyl ester.
Uniqueness
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate is unique due to the presence of both the ethynyl group and the methyl ester, which can impart distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C18H13NO2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate |
InChI |
InChI=1S/C18H13NO2/c1-3-12-5-4-6-15(18(20)21-2)17(12)14-8-7-13-9-10-19-16(13)11-14/h1,4-11,19H,2H3 |
InChIキー |
INZZPEFAKJDJDL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)


![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)



![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)




